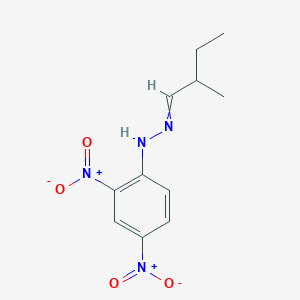
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a phenylprop-1-en-2-yl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method involves the hydroboration of a phenylpropene derivative followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The phenylprop-1-en-2-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and substituted phenylpropene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
Its unique reactivity allows for the modification of biologically active molecules, enhancing their therapeutic properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in the development of high-performance materials .
Wirkmechanismus
The mechanism of action of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, allowing the compound to participate in a range of chemical transformations. Additionally, the dioxaborolane ring provides stability to the compound, enhancing its reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Similar in reactivity but lacks the dioxaborolane ring.
Boronate Esters: Share similar boron chemistry but differ in their structural framework.
Boronic Acids: Commonly used in cross-coupling reactions but have different stability and reactivity profiles
Uniqueness
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts enhanced stability and reactivity compared to other boron-containing compounds. This makes it particularly valuable in applications requiring high selectivity and efficiency .
Eigenschaften
Molekularformel |
C15H21BO2 |
|---|---|
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(Z)-1-phenylprop-1-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-12(11-13-9-7-6-8-10-13)16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b12-11+ |
InChI-Schlüssel |
HVWDYHFSSKTQKE-VAWYXSNFSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


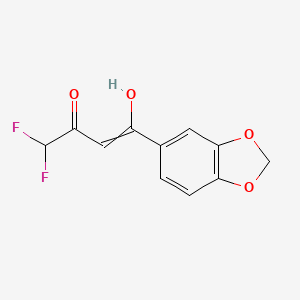

![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)
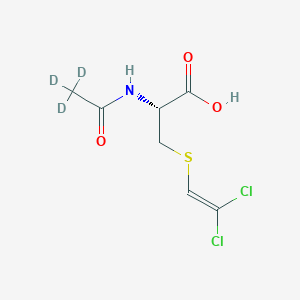


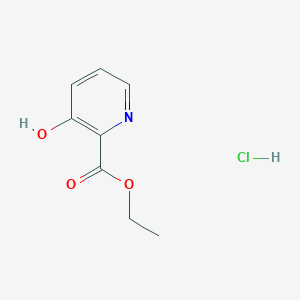
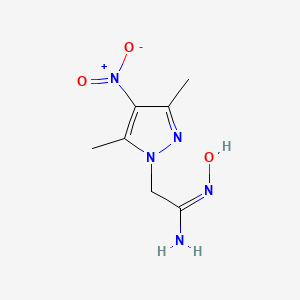



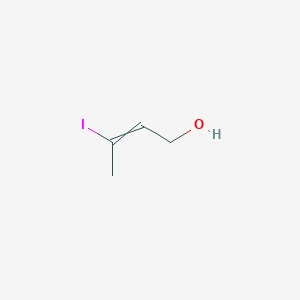
![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
